molecular formula C30H48O3 B1231538 niloticin

niloticin

货号: B1231538
分子量: 456.7 g/mol
InChI 键: GKQMMZUXYRXFOH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Niloticin (C₃₀H₄₈O₃) is a tirucallane-type triterpenoid isolated from plants such as Cortex phellodendri, Limonia acidissima, and Aphanamixis polystachya. Its chemical structure includes a 24,25-epoxy group and a hydroxylated side chain, contributing to its diverse bioactivities . Key pharmacological properties include:

  • Anti-inflammatory activity: Targets myeloid differentiation protein 2 (MD-2), inhibiting the LPS-TLR4/MD-2-NF-κB pathway .
  • Anticancer effects: Selective cytotoxicity against cervical cancer cells (HeLa IC₅₀ = 11.64 μM) with minimal toxicity to normal cells (MCF-10A IC₅₀ = 83.31 μM) .
  • Drug-likeness: Oral bioavailability (41.4%), drug-likeness score (0.82), and compliance with Lipinski’s rules (MW = 456.78 Da, AlogP = 5.62) .

属性

IUPAC Name

17-[4-(3,3-dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-18(17-22(31)25-27(4,5)33-25)19-11-15-30(8)21-9-10-23-26(2,3)24(32)13-14-28(23,6)20(21)12-16-29(19,30)7/h9,18-20,22-23,25,31H,10-17H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQMMZUXYRXFOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C1C(O1)(C)C)O)C2CCC3(C2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues

Compound Class Structural Features Key Differences from Niloticin
Dihydrothis compound Protolimonoid Saturated side chain (no epoxy group) Reduced anti-inflammatory potency
Azadironolide Limonoid Intact lactone ring Higher cytotoxicity (HeLa IC₅₀ = <20 μM)
Piscidinol A Tirucallane triterpene Additional hydroxyl groups Enhanced antiplasmodial activity

Functional Analogues

Compound Class Key Bioactivities Mechanism vs. This compound
Quercetin Flavonoid Antioxidant, anti-inflammatory Inhibits NF-κB via IκB kinase, not MD-2
Psoralen Furanocoumarin Photochemotherapy (DNA intercalation) UV-dependent DNA damage; no TLR4/MD-2 interaction
Stigmasterol Phytosterol Anti-inflammatory, cholesterol-lowering Modulates COX-2 and PPAR-γ; weaker MD-2 affinity

Pharmacological Activities and Mechanisms

Anti-Inflammatory Activity

  • This compound : Binds MD-2 with higher affinity (-10.0 kcal/mol) than LPS (-7.9 kcal/mol), suppressing TLR4/NF-κB signaling and reducing IL-6, TNF-α, and IL-1β by >50% at 100 µg/mL .
  • Quercetin : Reduces IL-6 by 30–40% via IκB kinase inhibition but lacks direct MD-2 targeting .
  • Stigmasterol : Inhibits COX-2 (IC₅₀ = 15 µM) but shows weaker NF-κB suppression .

Anticancer Activity

Compound Cancer Cell Line (IC₅₀) Selectivity Index (Normal vs. Cancer)
This compound HeLa: 11.64 μM 7.2× (MCF-10A: 83.31 μM)
Azadironolide HEp2: <20 μM 3× (Vero cells)

Molecular Targets

Compound Target Protein Binding Affinity (kcal/mol)
This compound MD-2 -10.0
This compound AChE1 (Aedes aegypti) -8.4
Temephos AChE1 -4.75
Stigmasterol HPDE5 -10.7

Pharmacokinetic and Drug-Likeness Profiles

Parameter This compound Quercetin Psoralen
Oral Bioavailability 41.4% 16.7% 60–80%
LogP 5.62 1.5 2.1
Hydrogen Bond Donors 1 5 1
Rotatable Bonds 5 4 3

This compound’s pharmacokinetic profile is superior to quercetin but less favorable than psoralen in systemic absorption.

Research Findings and Limitations

  • Limitations :
    • Most studies are in vitro; in vivo efficacy and toxicity data are lacking .
    • Acetylation of this compound (e.g., this compound acetate) reduces bioactivity, indicating structural sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
niloticin
Reactant of Route 2
niloticin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。